molecular formula C14H12O B1295732 3-Acetylbiphenyl CAS No. 3112-01-4

3-Acetylbiphenyl

Cat. No. B1295732
CAS RN: 3112-01-4
M. Wt: 196.24 g/mol
InChI Key: HUHQPWCDGRZWMH-UHFFFAOYSA-N
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Patent
US06489487B1

Procedure details

A suspension of 6.71 g (55 mmol) of phenylboronic acid, 9.95 g (50 mmol) of 3-bromoacetophenone, 30 mg (0.13 mmol) of palladium acetate, 17.28 g (125 mmol) of potassium carbonate and 16.12 g (50 mmol) of tetrabutylammonium bromide in 55 ml of water was vigorously stirred under a stream of nitrogen and then stirred at 70° C. under an atmosphere of nitrogen for 75 minutes. Water was added to the reaction mixture and the mixture was extracted with tert-butyl methyl ether. Then, the organic layer was dried and concentrated. The residue (10.23 g) was subjected to silica gel column chromatography (eluted with n-hexane:ethyl acetate=7:1) to obtain 9.82 g of 3-acetylbiphenyl as oil.
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
17.28 g
Type
reactant
Reaction Step One
Quantity
16.12 g
Type
catalyst
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15](Br)[CH:14]=1)=[O:12].C(=O)([O-])[O-].[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:11]([C:13]1[CH:14]=[C:15]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:16]=[CH:17][CH:18]=1)(=[O:12])[CH3:10] |f:2.3.4,5.6,8.9.10|

Inputs

Step One
Name
Quantity
6.71 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
9.95 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)Br
Name
Quantity
17.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
16.12 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
55 mL
Type
solvent
Smiles
O
Name
Quantity
30 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was vigorously stirred under a stream of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 70° C. under an atmosphere of nitrogen for 75 minutes
Duration
75 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with tert-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
Then, the organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue (10.23 g) was subjected to silica gel column chromatography (eluted with n-hexane:ethyl acetate=7:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.82 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.